Cas no 532969-99-6 (N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide)

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Benzamide, N-[2-[3-[[2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-
- Oprea1_185409
- SR-01000906835
- 532969-99-6
- N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
- F0554-0056
- AKOS024582827
- N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
- SR-01000906835-1
-
- Inchi: 1S/C27H27N3O4S/c1-33-20-12-13-22(24(16-20)34-2)29-26(31)18-35-25-17-30(23-11-7-6-10-21(23)25)15-14-28-27(32)19-8-4-3-5-9-19/h3-13,16-17H,14-15,18H2,1-2H3,(H,28,32)(H,29,31)
- InChI Key: HFMRHYSQDIZQJX-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2=CC=C(OC)C=C2OC)=O)=C1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 489.17222752g/mol
- Monoisotopic Mass: 489.17222752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 770.9±60.0 °C(Predicted)
- pka: 12.47±0.70(Predicted)
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0056-50mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-10μmol |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-2mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-40mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-100mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-3mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-5mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-20mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-10mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0056-25mg |
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |
532969-99-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Comprehensive Analysis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS 532969-99-6)
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS 532969-99-6) is a synthetic organic compound with a complex molecular structure, combining indole, benzamide, and dimethoxyphenyl moieties. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. Researchers are particularly interested in its thioether linkage and amide functional groups, which may contribute to interactions with biological targets.
The compound's indole core is a privileged scaffold in medicinal chemistry, often associated with neurotransmitter modulation and enzyme inhibition. Recent studies have explored its potential applications in addressing oxidative stress-related conditions and cellular signaling pathways, topics that rank highly in scientific literature searches. The presence of 2,4-dimethoxyphenyl and benzamide groups suggests possible interactions with aromatic receptor sites, making it a subject of interest for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS 532969-99-6 presents interesting challenges in heterocyclic compound formation and selective thioetherification. These synthetic aspects align with current trends in green chemistry and atom-economical reactions, which are frequently searched topics in academic databases. The compound's molecular weight (484.56 g/mol) and lipophilicity parameters make it particularly relevant for drug discovery discussions, especially concerning blood-brain barrier penetration and bioavailability optimization.
Analytical characterization of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structure, addressing common researcher concerns about compound identification and analytical method validation. The growing demand for high-purity reference standards in research makes this compound particularly valuable for method development.
In biochemical applications, the compound's potential to influence protein-protein interactions and enzyme inhibition mechanisms has become a focus area. This aligns with current scientific interest in targeted therapies and small molecule modulators. The sulfur-containing linkage in its structure may contribute to redox-modulating properties, connecting to popular research themes about cellular antioxidant systems and redox homeostasis.
The stability profile of CAS 532969-99-6 under various conditions (pH, temperature, light exposure) is another important consideration for researchers. This information is critical for formulation development and storage condition optimization, topics that frequently appear in pharmaceutical science queries. The compound's solubility characteristics in different solvents also make it relevant for discussions about drug delivery systems and excipient compatibility.
From a commercial perspective, the synthesis and supply of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide respond to the growing market demand for specialty chemicals in drug discovery. The compound's unique structure positions it as a valuable chemical building block for creating diverse molecular libraries, addressing the pharmaceutical industry's need for novel chemical entities and lead compound optimization.
Future research directions for this compound may explore its potential in multi-target drug design strategies, particularly in complex disease areas where polypharmacology approaches are gaining traction. The integration of computational chemistry methods for predicting its ADMET properties could further enhance its research value, connecting to current interests in in silico drug design and molecular docking simulations.
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